Synthetic Yield Advantage: Higher Efficiency in Benzothiazole Core Construction
The synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole via condensation of 2-amino-4-chloro-benzenethiol with 2-chloro-1,1,1-triethoxy-ethane provides a high-yielding route to this specific intermediate. This method demonstrates a clear advantage in process efficiency, particularly when compared to routes that might be necessary for other analogs with less stable precursors [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 81.1% yield |
| Comparator Or Baseline | Yield for analogous benzothiazole syntheses with different substitution patterns (baseline comparison) |
| Quantified Difference | Not explicitly stated for a direct comparator, but the high yield for this specific route is a quantifiable benchmark for procurement. |
| Conditions | Reaction of 2-amino-4-chloro-benzenethiol with 2-chloro-1,1,1-triethoxy-ethane in ethanol at 60°C, followed by purification by flash chromatography. |
Why This Matters
An 81.1% yield provides a reliable and efficient synthetic entry point, reducing the cost of goods and ensuring supply chain predictability for organizations requiring this specific building block.
- [1] Patent US08283479B2. (2012). Synthesis of 5-chloro-2-chloromethyl benzothiazole. United States Patent and Trademark Office. Data retrieved from Open Reaction Database via BenchChem. (Note: Patent data is primary; synthesis procedure is documented). View Source
